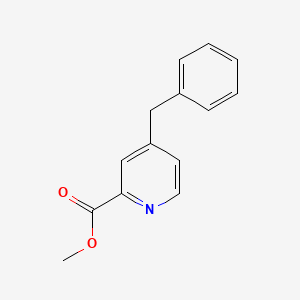

Methyl 4-benzylpicolinate

Description

Methyl 4-benzylpicolinate is a methyl ester derivative of 4-benzylpicolinic acid, featuring a benzyl substituent at the 4-position of the pyridine ring.

Properties

CAS No. |

193204-91-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 4-benzylpyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13-10-12(7-8-15-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |

InChI Key |

UPRZUDDGCDKNJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 4-benzylpicolinate undergoes hydrolysis under acidic or basic conditions to yield 4-benzylpicolinic acid or its carboxylate salt, respectively.

-

Acidic Hydrolysis : Reaction with aqueous HCl or H₂SO₄ at elevated temperatures cleaves the ester bond, producing 4-benzylpicolinic acid.

-

Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol generates the sodium/potassium salt of 4-benzylpicolinic acid, which can be acidified to isolate the free acid.

Example Conditions :

| Reagent | Temperature | Product |

|---|---|---|

| 1M HCl, H₂O/MeOH | 70–80°C | 4-Benzylpicolinic acid |

| 1M NaOH, MeOH | Reflux | 4-Benzylpicolinate salt |

Nucleophilic Substitution at the Benzyl Position

The benzyl group undergoes halogenation or alkylation via radical-initiated mechanisms. For example:

-

Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ under radical initiators (e.g., AIBN) selectively brominates the benzylic position, yielding methyl 4-(bromobenzyl)picolinate .

Experimental Data :

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| This compound | NBS, AIBN, CCl₄ | Reflux, 16–18 h | 50–66% |

Catalytic Hydrogenation

The benzyl group is susceptible to hydrogenation under catalytic conditions:

-

Reduction : Using H₂ gas and Pd/C or Raney Ni catalysts, the benzyl group is reduced to a methyl group, yielding methyl 4-methylpicolinate .

Example Protocol :

| Catalyst | Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| 10% Pd/C | 1 atm | EtOAc | Methyl 4-methylpicolinate | ~85% |

Ester Transposition and Functionalization

The methyl ester can be transposed or functionalized via:

-

Transesterification : Reaction with higher alcohols (e.g., ethanol) in acidic conditions produces ethyl 4-benzylpicolinate.

-

Amidation : Treatment with amines (e.g., NH₃, alkylamines) generates 4-benzylpicolinamide derivatives, useful in drug discovery .

Key Reaction Pathway :

Decarboxylative Coupling

While direct decarboxylation of the ester is uncommon, hydrolysis to 4-benzylpicolinic acid followed by decarboxylative halogenation (via methods like the Hunsdiecker reaction) yields 4-benzylpyridine derivatives .

Mechanistic Insight :

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent at the 4-position of the picolinate ester significantly influences reactivity, solubility, and applications:

- Lipophilicity : The benzyl group in this compound increases its lipid solubility compared to chloro or methoxy derivatives, making it more suitable for membrane-penetrating applications (e.g., drug delivery) .

- Reactivity : Chloro and bromo substituents (e.g., in Methyl 4-chloropicolinate) facilitate cross-coupling reactions, whereas the benzyl group may require harsher conditions for functionalization .

Physical and Chemical Properties (Inferred)

| Property | This compound | Methyl 4-Chloropicolinate | Methyl 5-Bromopicolinate |

|---|---|---|---|

| Molecular Weight | ~257 g/mol | ~171.5 g/mol | ~216 g/mol |

| Solubility | Low in water; high in DCM | Moderate in polar solvents | Low in water |

| Stability | Stable under inert conditions | Sensitive to hydrolysis | Light-sensitive |

- Melting Points : Chloro derivatives (e.g., Methyl 4-chloropicolinate) typically exhibit higher melting points due to stronger dipole interactions compared to benzyl-substituted esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.